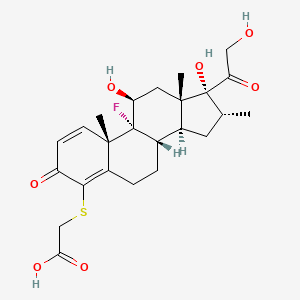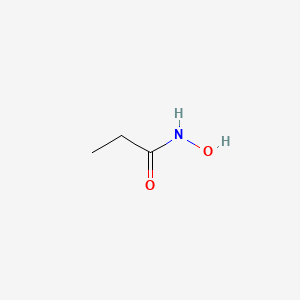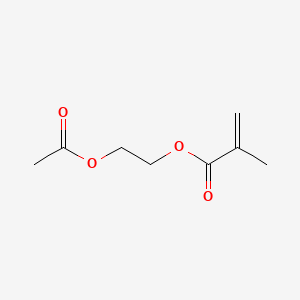
Dinoseb acetate
Overview
Description
Dinoseb acetate is a chemical compound with the molecular formula C₁₂H₁₄N₂O₆. It is an ester derivative of dinoseb, a dinitrophenol herbicide. This compound is known for its use in agriculture as a herbicide, although its use has been restricted or banned in many countries due to its toxicity .
Mechanism of Action
Target of Action
Dinoseb acetate, a derivative of the herbicide Dinoseb , primarily targets the respiratory electron transport chain . This biochemical pathway plays a crucial role in energy production within cells, making it a critical target for the compound’s herbicidal action .
Mode of Action
This compound acts as an uncoupler of oxidative phosphorylation . It disrupts the proton gradient across the inner mitochondrial membrane, inhibiting the respiratory electron transport chain . This disruption prevents the normal production of ATP, the primary energy currency of the cell, leading to energy depletion and eventual cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative phosphorylation pathway . By disrupting this pathway, this compound interferes with the cell’s ability to produce ATP. This energy deficit affects various downstream cellular processes, leading to widespread disruption of normal cellular function and ultimately resulting in cell death .
Pharmacokinetics
It is known that this compound has a high aqueous solubility and is volatile These properties suggest that it could be readily absorbed and distributed within biological systems
Result of Action
The primary result of this compound’s action is cell death, caused by energy depletion due to the disruption of ATP production . This leads to the death of targeted weeds, achieving its intended herbicidal effect . This compound is also highly toxic to mammals and may cause developmental and reproductive effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it has a high potential for leaching to groundwater due to its high aqueous solubility and volatility . These properties suggest that environmental conditions, such as rainfall and soil type, could impact the distribution and persistence of this compound in the environment .
Biochemical Analysis
Biochemical Properties
Dinoseb acetate plays a significant role in biochemical reactions by acting as an uncoupler of oxidative phosphorylation. This compound can pass through lipid membranes in its undissociated form, allowing it to transport protons through the inner mitochondrial membrane. This disrupts the proton gradient, leading to a decrease in ATP synthesis. This compound interacts with enzymes such as ATP synthase and proteins involved in the electron transport chain, inhibiting their normal function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It induces endoplasmic reticulum-mediated calcium release, resulting in increased intracellular calcium levels. This triggers the activation of caspases, leading to cell apoptosis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism. It has been observed to increase alpha-synuclein levels, contributing to dopaminergic neurodegeneration .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an uncoupler of oxidative phosphorylation. By making the inner mitochondrial membrane more permeable to protons, it disrupts the production of ATP. This interference with energy synthesis leads to a cascade of cellular events, including enzyme inhibition and changes in gene expression. This compound binds to biomolecules, further affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known to be volatile and can degrade under certain conditions. Its stability and degradation are influenced by factors such as temperature and pH. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in metabolic processes and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild toxicity, while higher doses can lead to severe adverse effects, including reproductive and developmental toxicity. Studies have shown that this compound is highly toxic to mammals, causing acute toxicity and developmental effects. Threshold effects and toxic responses have been observed at varying dosage levels .
Metabolic Pathways
This compound is involved in metabolic pathways that include the uncoupling of oxidative phosphorylation. It interacts with enzymes such as ATP synthase and other components of the electron transport chain. This interaction disrupts the normal flow of electrons, leading to changes in metabolic flux and metabolite levels. The compound’s impact on metabolic pathways is significant, affecting energy production and cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can pass through lipid membranes and is known to be volatile. The compound’s distribution is influenced by its solubility and interaction with transporters and binding proteins. This compound’s localization and accumulation within cells can affect its activity and function .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the mitochondria, where it exerts its effects on oxidative phosphorylation. The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell. This localization is essential for understanding its impact on cellular processes and overall function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dinoseb acetate can be synthesized through the esterification of dinoseb with acetic anhydride or acetyl chloride. The reaction typically involves the following steps:
- A catalyst, such as pyridine, is often used to facilitate the reaction.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
- The product is then purified through recrystallization or column chromatography .
Dinoseb: is dissolved in a suitable solvent such as dichloromethane.
Acetic anhydride: or is added to the solution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk handling: of dinoseb and acetic anhydride or acetyl chloride.
Continuous stirring: and monitoring of reaction conditions to ensure complete conversion.
Purification: through large-scale recrystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dinoseb acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form dinoseb and acetic acid.
Oxidation: this compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of this compound can lead to the formation of amino derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Dinoseb and acetic acid.
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Dinoseb acetate has been studied for various scientific research applications, including:
Agriculture: As a herbicide for post-emergence weed control in crops such as cereals, vegetables, and fruits.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Medicine: Investigated for its potential use in cancer research due to its ability to disrupt cellular processes.
Industry: Used as a polymerization inhibitor in the production of certain plastics.
Comparison with Similar Compounds
Similar Compounds
Dinoseb: The parent compound of dinoseb acetate, also a dinitrophenol herbicide.
Dinobuton: Another herbicide with similar chemical structure and mode of action.
Binapacryl: A related compound used as a miticide and acaricide.
Dinoterb: A herbicide with similar dinitrophenol structure.
Dinitolmide: An antimicrobial agent used in veterinary medicine.
Uniqueness
This compound is unique due to its ester functional group, which imparts different chemical properties compared to its parent compound, dinoseb. The acetate group makes it more lipophilic, potentially altering its absorption and distribution in biological systems. Additionally, the esterification can affect its reactivity and stability under various conditions .
Properties
IUPAC Name |
(2-butan-2-yl-4,6-dinitrophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-4-7(2)10-5-9(13(16)17)6-11(14(18)19)12(10)20-8(3)15/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJTWDKSYLLHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
| Record name | DINOSEB ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074816 | |
| Record name | Dinoseb acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, YELLOW CRYSTALS. BROWN VISCOUS OILY LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | Dinoseb acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032560 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DINOSEB ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
at 0.53kPa: 170 °C | |
| Record name | DINOSEB ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
>100 °C | |
| Record name | DINOSEB ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
2.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.22 | |
| Record name | Dinoseb acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032560 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DINOSEB ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 9.7 | |
| Record name | DINOSEB ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 20 °C: 0.08 | |
| Record name | DINOSEB ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
2813-95-8 | |
| Record name | Dinoseb acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2813-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinoseb acetate [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002813958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dinoseb acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dinoseb acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DINOSEB ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K44988W0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dinoseb acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032560 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DINOSEB ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
26 - 27 °C, 26-27 °C | |
| Record name | Dinoseb acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032560 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DINOSEB ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dinoseb acetate is a dinitrophenol herbicide that acts as a potent inhibitor of photosynthesis. [, , , , , , , , , , ] Although the exact mechanism is not fully elucidated in the provided research, dinitrophenols are known to disrupt the electron transport chain in chloroplasts, ultimately inhibiting the production of ATP and NADPH necessary for plant growth. [, , , , , , , , , , ]
A: By inhibiting photosynthesis, this compound leads to a cascade of negative effects in plants, including stunted growth, chlorosis (yellowing of leaves), and ultimately, plant death. [, , , , ]
A: Some studies suggest that this compound may negatively affect the symbiotic relationship between field beans (Vicia faba) and Rhizobium bacteria, which are essential for nitrogen fixation in legume plants. [, ] The herbicide's impact on Rhizobium populations and nitrogen fixation requires further research to understand its implications fully.
A: Yes, this compound has been investigated as a chemical pruning agent to synchronize flowering in Sensation mango trees. [] Research indicates that spraying this compound on developing inflorescences successfully delayed and synchronized flowering, although slightly less effectively than hand pruning. [] This delay in flowering also resulted in a delay in harvest time. []
A: The molecular formula of this compound is C10H10N2O6, and its molecular weight is 254.20 g/mol. [, , , , , , , , , , , , , , , ]
A: Yes, gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for identifying and quantifying this compound residues in various matrices, including textiles and agricultural products. [, ]
A: this compound is known to degrade in the environment, but the rate and pathways of degradation are influenced by various factors like temperature, soil type, and microbial activity. [, , ]
A: Studies demonstrate that this compound can negatively impact soil microbial activity, particularly at higher concentrations. [, , , , , , , , , , , , , , ] It can inhibit key microbial processes like respiration and dehydrogenase activity, potentially disrupting nutrient cycling and overall soil health. [, , , , , , , , , , , , , , ]
A: Lucerne meal addition stimulates microbial activity in soil, serving as a sensitive indicator of pesticide effects. [, ] The inhibition of this stimulated activity by this compound provides insights into its ecotoxicological impact. [, ]
A: Yes, research indicates that this compound can affect non-plant organisms. Studies have investigated its histological effects on spider mites and its influence on the viability and protein content of fish. [, ]
A: Due to its potential adverse effects on human health and the environment, this compound was withdrawn from the market in many countries. Its use is now restricted or banned in numerous regions. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[18,21-Bis(2-aminoethyl)-12-benzyl-3-(2-chloro-1-hydroxyethyl)-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1212849.png)





